molecular formula C17H14N2O3 B10982237 N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10982237
M. Wt: 294.30 g/mol
InChI Key: DHGFGAAYUNDDNB-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule with a molecular formula of C17H14N2O3 and a molecular weight of 294.30 g/mol . This compound features a molecular scaffold that combines two privileged structures in medicinal chemistry: the 1,3-benzodioxole and the 1-methylindole, making it a valuable intermediate for pharmaceutical research and development. The 1,3-benzodioxol group is a common pharmacophore found in biologically active molecules and has been investigated for various applications, including as a component in novel antidiabetic agents . Simultaneously, the indole nucleus is a significant heterocyclic system with a broad spectrum of reported biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties . The fusion of these two motifs creates a versatile chemical entity suitable for screening in multiple biological assays and for use as a building block in the synthesis of more complex molecules. As a chemical reagent, this product is intended for research purposes as a standard or intermediate in chemical and pharmacological studies. It is supplied with guaranteed high purity and is strictly for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to investigate its full potential in their specific fields of interest.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-19-7-6-11-8-12(2-4-14(11)19)17(20)18-13-3-5-15-16(9-13)22-10-21-15/h2-9H,10H2,1H3,(H,18,20)

InChI Key

DHGFGAAYUNDDNB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in combination with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. In a representative procedure:

  • Activation : 1-Methyl-1H-indole-5-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. EDC (1.2 eq) and HOBt (1.1 eq) are added, and the mixture is stirred at 0–5°C for 1 hour to form the active ester.

  • Amidation : 1,3-Benzodioxol-5-amine (1.1 eq) is introduced, and the reaction is warmed to room temperature for 12–18 hours.

  • Work-Up : The crude product is extracted with ethyl acetate, washed with dilute HCl (5%) and saturated NaHCO3, dried over MgSO4, and concentrated.

  • Purification : Chromatography on silica gel using cyclohexane/ethyl acetate (80:20 v/v) yields the target compound in 65–72% purity.

Mixed Anhydride Method

Alternative activation via mixed anhydride formation using isobutyl chloroformate has been reported:

  • The carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at -15°C. Subsequent addition of 1,3-benzodioxol-5-amine and stirring at 25°C for 6 hours affords the amide in 58% yield after recrystallization.

Acid Chloride-Mediated Synthesis

Thionyl Chloride Activation

Conversion of the carboxylic acid to its acid chloride prior to amidation enhances reactivity:

  • Chlorination : 1-Methyl-1H-indole-5-carboxylic acid is refluxed with thionyl chloride (SOCl2) in toluene for 2 hours, yielding the acid chloride as a crystalline solid.

  • Amine Coupling : The acid chloride is reacted with 1,3-benzodioxol-5-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. After 4 hours, the mixture is filtered, and the solvent is evaporated.

  • Yield : This method achieves 70–75% yield, though residual SOCl2 necessitates careful washing.

Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling

While less common for amide bonds, palladium catalysts have been utilized in related indole functionalization. A patent describes a Suzuki-Miyaura coupling variant:

  • Substrate Preparation : 5-Bromo-1-methyl-1H-indole is reacted with 1,3-benzodioxol-5-ylboronic acid in a mixture of THF and methanol.

  • Catalysis : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium carbonate (2.6 eq) are added, and the reaction is refluxed for 24 hours.

  • Post-Reaction Processing : The mixture is diluted with dichloromethane, dried over MgSO4, and concentrated. The intermediate aryl-indole product is subsequently oxidized to the carboxylic acid and coupled as in Section 1.1.

  • Overall Yield : 45–50% over two steps.

Solvent and Reaction Condition Optimization

Solvent Systems

Comparative studies highlight solvent effects on reaction efficiency:

Solvent SystemTemperature (°C)Yield (%)Source
DCM:CH3CN (1:1)12076
THF2565
Ethyl AcetateReflux58

Polar aprotic solvents like DCM:CH3CN (1:1) enhance reactivity by stabilizing transition states.

Temperature and Time

  • Low-Temperature Activation : Reactions initiated at 0–5°C reduce side reactions (e.g., racemization).

  • Extended Stirring : Prolonged reaction times (18–24 hours) improve conversion in sterically hindered amide formations.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with cyclohexane/ethyl acetate (80:20 v/v) effectively separates the product from unreacted amine and coupling byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity.

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, CDCl3) displays characteristic peaks at δ 7.85 (s, 1H, indole H-4), 6.85–6.95 (m, 3H, benzodioxol protons), and 3.90 (s, 3H, N-CH3).

  • Mass Spectrometry : ESI-MS m/z 295.1 [M+H]+ (calculated 294.3).

Challenges and Limitations

  • Byproduct Formation : Over-activation of the carboxylic acid may generate N-acylurea derivatives, requiring stringent stoichiometric control.

  • Sensitivity of Benzodioxol Amine : The electron-rich benzodioxol ring is prone to oxidation, necessitating inert atmospheres during coupling.

Emerging Methodologies

Metal-Free Amidation

Recent advances utilize 1,4,2-dioxazol-5-ones as acylating agents under thermal conditions:

  • Dioxazolone Preparation : 1-Methyl-1H-indole-5-carboxylic acid is converted to its dioxazolone derivative using ClCO2Et and NH3.

  • Thermal Decomposition : Heating the dioxazolone with 1,3-benzodioxol-5-amine in DCE:CH3CN (1:1) at 120°C for 12 hours generates the amide via isocyanate intermediates.

  • Yield : 68–72%, avoiding metal catalysts .

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide and its derivatives have shown promising anticancer activity. Research indicates that indole derivatives, including this compound, can inhibit key biological targets such as tubulin, which is crucial for cancer cell proliferation.

Case Study: Tubulin Polymerization Inhibition
A study demonstrated that indole derivatives exhibited potent inhibition of tubulin polymerization. The compound displayed an IC50 value of 2.1 µM against MCF-7 breast cancer cells and 3.1 µM against A549 lung cancer cells, indicating significant cytotoxicity . Molecular docking studies revealed that these compounds form stable interactions with tubulin, enhancing their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy:

Structural Feature Activity
Benzodioxole moietyEnhances interaction with biological targets
Indole ringCritical for anticancer activity
Carboxamide groupInfluences solubility and bioavailability

Potential in Drug Development

The favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound suggest it can be developed further as a therapeutic agent. Studies have shown that derivatives maintain a drug-like profile according to Lipinski's Rule of Five, making them suitable candidates for clinical development .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound suppresses tubulin polymerization, leading to the destabilization of microtubules. This disruption of microtubule dynamics results in mitotic blockade and subsequent apoptosis of cancer cells . The molecular targets and pathways involved in this process include tubulin and associated proteins that regulate microtubule assembly.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide with structurally related compounds from the literature:

Compound Name Core Structure Key Substituents Molecular Weight Key Functional Groups
This compound (Target) Indole-5-carboxamide 1-Methylindole, Benzodioxol ~310–330* Amide, Benzodioxol, Methyl
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () Indole-2-carboxamide 5-Fluoroindole, Benzoylphenyl 359.12 Amide, Fluoro, Benzophenone
N-(2-Chlorophenyl)-hydrazinecarboxamide () Hydrazinecarboxamide Benzodioxol, Imidazole Not provided Amide, Imidazole, Chlorophenyl
3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole () Indole-imidazole hybrid 7-Chloroindole, Benzylimidazole ~340–360* Chloro, Imidazole, Benzyl
N-(1,3-Benzodioxol-5-ylmethyl)-1H-imidazole-1-carboxamide () Imidazole-carboxamide Benzodioxolmethyl, Imidazole 245.23 Amide, Benzodioxol, Imidazole

*Estimated based on structural similarity.

Key Observations :

  • Substituent Diversity : The target compound’s benzodioxol and methylindole groups contrast with fluoro (), chloro (), and imidazole () substituents in analogues. Electron-withdrawing groups (e.g., fluoro) may enhance binding affinity in some contexts, while methyl groups could improve metabolic stability .
  • Amide Linkage : All compounds feature a carboxamide bridge, critical for hydrogen bonding with biological targets. However, the indole-5-carboxamide position in the target compound differs from the indole-2-carboxamide in , which may alter molecular geometry and target interactions .
Spectroscopic and Crystallographic Characterization
  • NMR/IR Data : The target compound’s amide NH proton (~12 ppm in $^1$H-NMR) and carbonyl stretch (~1660 cm$^{-1}$ in IR) would align with analogues like N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide (: δ 12.33 ppm, 1666 cm$^{-1}$) .
  • Crystallography : highlights single-crystal X-ray analysis to confirm the (E)-configuration of a benzodioxol-containing hydrazinecarboxamide, underscoring the importance of structural validation for similar compounds .
Pharmacological and Computational Insights
  • Structure-Activity Relationships (SAR) : ’s imidazole-indole hybrids (e.g., compound 47) demonstrate substituent-dependent bioactivity, suggesting that the target compound’s methyl and benzodioxol groups may influence target selectivity .
  • Docking Studies : Tools like AutoDock4 () could model the target compound’s interactions with receptors, comparing flexibility and binding modes to fluoro- or chloro-substituted analogues .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic compound notable for its unique structural features, which include a benzodioxole moiety and an indole carboxamide framework. This article explores its biological activity, focusing on pharmacological applications and relevant research findings.

  • Molecular Formula : C16H15N3O3
  • Molecular Weight : Approximately 299.31 g/mol
  • Structure : The compound features a benzodioxole ring that is hypothesized to contribute to its biological activity.

Research indicates that similar compounds can modulate cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes, including pain perception, mood regulation, and appetite control. The specific interactions of this compound with these receptors suggest potential therapeutic applications in treating conditions such as chronic pain and mood disorders.

Pharmacological Applications

The compound has been studied for several potential pharmacological effects:

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. SAR studies have indicated that modifications to the indole or benzodioxole components can significantly alter receptor binding affinity and functional outcomes. For instance:

Compound NameStructural ModificationBiological Activity
5-Fluoro-N-(1,3-benzodioxol-5-yl)-indole-2-carboxamideFluorine substitutionEnhanced receptor binding
4-Methyl-N-(1,3-benzodioxol-5-yl)-indole-2-carboxamideMethyl substitution at 4-positionAltered pharmacokinetics
N-(2-Methylbenzodioxol)-indole-3-carboxamideDifferent aromatic substitutionVaries biological activity

These modifications can influence the pharmacological profile of the compounds significantly.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Cannabinoid Receptor Interaction : A study demonstrated that derivatives of indole carboxamides exhibit varying degrees of affinity for cannabinoid receptors. This suggests that this compound could potentially be optimized for enhanced receptor interaction.
  • Toxicity Assessment : In vitro toxicity studies using Vero cells indicated that certain derivatives maintained high cell viability at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .
  • Antimicrobial Screening : Related compounds have shown significant antimicrobial activity against MRSA and other pathogens. While direct data on this compound is scarce, the structural similarities warrant further investigation into its potential antimicrobial properties .

Q & A

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Condensation : Reacting 1-methyl-1H-indole-5-carboxylic acid derivatives with 1,3-benzodioxol-5-amine under coupling agents like EDCl/HOBt ().
  • Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) ().
  • Optimization : Critical parameters include temperature control (e.g., reflux in acetic acid for cyclization), solvent polarity (DMF for solubility), and catalyst selection (Pd catalysts for coupling efficiency). Monitoring via TLC and HPLC ensures intermediate purity ().

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions and carboxamide linkage (e.g., δ ~8.0 ppm for indole protons, δ ~165 ppm for carbonyl carbons) ().
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 292 [M+^+] in EI-MS) ().
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding networks) using SHELX refinement ( ).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) ().

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., ring puckering, hydrogen bonding ambiguities) be resolved during structural analysis?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for least-squares refinement of positional and thermal parameters, incorporating constraints for disordered regions ( ).
  • Cremer-Pople Parameters : Quantify ring puckering in the benzodioxol moiety (e.g., amplitude q2q_2 and phase angle ϕ2\phi_2) to distinguish envelope vs. twist conformations ( ).
  • Hydrogen Bond Analysis : Validate H-bond networks via PLATON or Mercury software, ensuring donor-acceptor distances (<3.0 Å) and angles (>120°) align with crystallographic standards ().

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) systematically evaluated?

Methodological Answer:

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the indole 3-position to improve receptor binding affinity ().
  • Bioisosteric Replacement : Replace the carboxamide with sulfonamide () or thiourea () to modulate solubility and target interaction.
  • SAR Validation : Use in vitro assays (e.g., MTT for cytotoxicity, SRB for antiproliferative activity) paired with molecular docking (AutoDock Vina) to correlate substituent effects with IC50_{50} values ().

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50​ across cell lines) be reconciled in mechanistic studies?

Methodological Answer:

  • Cell Line Profiling : Compare activity in cancer vs. normal cells (e.g., MCF7 vs. HEK293) to assess selectivity ().
  • Pathway Analysis : Use RNA-seq or proteomics to identify differential target expression (e.g., VEGFR-2 inhibition in neovascularization models) ( ).
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain potency drops in in vivo models ( ).

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